molecular formula C20H23N3O B11446830 2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide

2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide

Cat. No.: B11446830
M. Wt: 321.4 g/mol
InChI Key: FXTWIDODWYGKER-UHFFFAOYSA-N
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Description

2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity of the target compound.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions, which allow for the synthesis of a wide range of products in a single synthetic stage. This approach avoids the complex sequence of multistage syntheses and improves the overall yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include α-haloketones, 2-aminopyridines, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or as a modulator of GABA A receptors . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridines, such as zolpidem, alpidem, and saripidem . These compounds share a similar core structure but differ in their functional groups and biological activities.

Uniqueness

2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

2-ethyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C20H23N3O/c1-4-15(5-2)20(24)22-19-18(16-9-7-6-8-10-16)21-17-13-14(3)11-12-23(17)19/h6-13,15H,4-5H2,1-3H3,(H,22,24)

InChI Key

FXTWIDODWYGKER-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CC=C3

Origin of Product

United States

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